1-(2,5-Difluorophenyl)-1H-imidazole
Description
1-(2,5-Difluorophenyl)-1H-imidazole (CAS: 1334675-73-8, molecular formula: C₉H₅F₂IN₂, molecular weight: 306.05 g/mol) is a fluorinated imidazole derivative characterized by a difluorophenyl group substituted at the 1-position of the imidazole ring .
Properties
Molecular Formula |
C9H6F2N2 |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)imidazole |
InChI |
InChI=1S/C9H6F2N2/c10-7-1-2-8(11)9(5-7)13-4-3-12-6-13/h1-6H |
InChI Key |
NDFMNNZHNSNJED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=CN=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)-1H-imidazole typically involves the reaction of 2,5-difluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Ammonium acetate
Industrial Production Methods: Industrial production of 1-(2,5-Difluorophenyl)-1H-imidazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazolium salts or reduction to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted imidazole derivatives.
Oxidation Products: Imidazolium salts.
Reduction Products: Dihydroimidazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including 1-(2,5-Difluorophenyl)-1H-imidazole. Research indicates that compounds with imidazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that imidazole derivatives could inhibit the growth of breast cancer cells (MDA-MB-231, T47D, MCF-7) and lung cancer cells (A549) at micromolar concentrations .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound | Cancer Cell Line | Concentration (μM) | Cytotoxicity |
|---|---|---|---|
| 1-(2,5-Difluorophenyl)-1H-imidazole | MDA-MB-231 | 1, 5, 25 | High |
| 1-(2,5-Difluorophenyl)-1H-imidazole | A549 | 1, 5, 25 | Moderate |
| Other analogs (e.g., 3c) | MDA-MB-231 | Sub-IC50 | Induces ROS |
The results suggest that these compounds can induce reactive oxygen species (ROS) formation and lead to mitochondrial dysfunction in cancer cells, contributing to their cytotoxic effects .
Enzyme Inhibition
The compound is also being investigated as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in cancer and chronic infections. The structure-based design of imidazole derivatives has shown promise in developing potent IDO inhibitors . Computational docking studies have indicated that certain modifications to the imidazole structure can enhance binding affinity and specificity towards IDO's active site.
Drug Development
The unique structural characteristics of 1-(2,5-Difluorophenyl)-1H-imidazole make it an attractive candidate for drug development. Its ability to modulate biological pathways through enzyme inhibition positions it as a potential therapeutic agent for conditions such as cancer and autoimmune diseases.
Table 2: Potential Drug Applications
| Application Area | Mechanism of Action | Target Disease |
|---|---|---|
| Cancer Therapy | Induction of apoptosis | Various cancers |
| Immune Modulation | IDO inhibition | Cancer, Chronic infections |
| Antimicrobial Activity | Disruption of microbial metabolism | Bacterial infections |
Safety and Toxicity
While exploring its therapeutic potential, it is crucial to assess the safety profile of 1-(2,5-Difluorophenyl)-1H-imidazole. Preliminary toxicity studies indicate that certain derivatives may exhibit varying degrees of toxicity towards normal cells compared to cancer cells, highlighting the importance of selective targeting in drug design .
Case Studies and Research Findings
Numerous case studies have documented the synthesis and evaluation of imidazole derivatives for their biological activities. One notable study synthesized a series of chalcone-like compounds based on the imidazole scaffold and evaluated their anticancer properties through various assays . The findings support the hypothesis that structural modifications can significantly influence biological activity.
Case Study Summary:
- Research Focus: Synthesis of imidazole derivatives for anticancer activity.
- Methodology: MTT assay for cytotoxicity evaluation.
- Results: Several compounds exhibited potent activity against multiple cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural analogues of 1-(2,5-Difluorophenyl)-1H-imidazole, emphasizing substituent variations and their implications:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2,5-difluorophenyl group in the target compound enhances electron-withdrawing effects compared to methoxy (electron-donating) or methyl groups in analogues like 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole . This difference impacts reactivity and binding affinity in coordination chemistry.
- Planarity and Crystal Packing : In 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-1H-imidazole, the imidazole ring is nearly planar (maximum deviation: 0.0015 Å), with dihedral angles of 77.61° and 26.93° relative to the attached aryl rings . Such planarity is critical for π-π stacking in OLED applications, whereas bulkier substituents (e.g., benzo[d][1,3]dioxol-5-yloxy) may reduce stacking efficiency .
Biological Activity
1-(2,5-Difluorophenyl)-1H-imidazole is a heterocyclic compound characterized by an imidazole ring substituted with a 2,5-difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and other therapeutic applications. The molecular formula of this compound is C9H6F2N2, with a molecular weight of 180.15 g/mol. The unique structure of the imidazole ring contributes to its diverse biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of imidazole, including 1-(2,5-difluorophenyl)-1H-imidazole, exhibit significant anticancer properties. For instance, a study evaluated various imidazole derivatives against different cancer cell lines using the MTT assay, which measures cell viability. The results showed that several compounds demonstrated notable antiproliferative activity across multiple cancer types, including breast (MDA-MB-231, T47D, MCF-7), lung (A549), and colorectal (HT-29) cancer cells .
Table 1 summarizes the cytotoxic effects of selected imidazole derivatives:
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| 1-(2,5-Difluorophenyl)-1H-imidazole | MDA-MB-231 | TBD | Antiproliferative |
| 1i | MDA-MB-231 | 0.5 | High |
| 1k | T47D | 0.8 | Moderate |
| Erlotinib (Control) | MDA-MB-231 | 0.3 | High |
The study indicated that compounds such as 1i and 1k exhibited significant antiproliferative activity at low concentrations, suggesting that structural modifications could enhance efficacy against specific cancer types .
The mechanism by which 1-(2,5-difluorophenyl)-1H-imidazole exerts its anticancer effects may involve the induction of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. In vitro studies demonstrated that treatment with certain imidazole derivatives led to increased ROS levels in cancer cells, contributing to cell cycle arrest and apoptosis .
Other Biological Activities
Beyond its anticancer potential, the imidazole scaffold has been associated with various biological activities:
- Anti-inflammatory : Imidazole derivatives have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
- Antimicrobial : Some studies have reported antibacterial and antifungal activities for imidazole compounds against pathogens like Staphylococcus aureus and Escherichia coli .
- Antidiabetic : Certain imidazole derivatives have been explored for their potential in managing diabetes through mechanisms that may involve glucose regulation .
Case Studies
A notable case study involved the synthesis and evaluation of various imidazole derivatives for their pharmacological properties. Among these derivatives, one compound demonstrated an IC50 value of 0.4 nM against a panel of cancer cell lines, indicating potent antiproliferative activity . This highlights the importance of structural modifications in enhancing the biological activity of imidazole-based compounds.
Q & A
Q. What are the common synthetic routes for 1-(2,5-Difluorophenyl)-1H-imidazole?
The synthesis typically involves cyclocondensation or Pd-catalyzed cross-coupling reactions. A validated approach includes:
- Step 1 : React 2,5-difluorophenylamine with glyoxal and ammonium acetate under reflux in acetic acid to form the imidazole core.
- Step 2 : Purify via flash chromatography (ethyl acetate/hexane, 3:7) to isolate the product .
- Alternative Method : Use a Suzuki-Miyaura coupling if introducing aryl groups, employing Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol .
Key Considerations : Monitor reaction progress using TLC (Rf ≈ 0.4 in ethyl acetate/hexane) and characterize intermediates via -NMR (e.g., imidazole protons at δ 7.2–7.8 ppm) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Spectroscopy :
- -NMR : Aromatic protons appear as doublets (δ 7.3–8.1 ppm) due to fluorine coupling ().
- -NMR : Fluorinated carbons show distinct shifts (e.g., C-F at δ 115–125 ppm) .
- IR : Stretching vibrations for C-F bonds at 1100–1250 cm⁻¹ .
Crystallography :
Single-crystal X-ray diffraction confirms planar imidazole rings (mean deviation < 0.002 Å) and dihedral angles (e.g., 77.6° between imidazole and fluorophenyl groups). Lattice parameters (monoclinic , , ) are critical for validating steric effects .
Q. What are the primary applications of this compound in academic research?
- Organic Electronics : Acts as a ligand in Ir(III) complexes for OLEDs due to its planar structure and electron-withdrawing fluorine substituents .
- Antimicrobial Studies : Fluorinated imidazoles exhibit activity against multidrug-resistant pathogens (e.g., MIC = 8–16 µg/mL for Mycobacterium tuberculosis) .
- Catalysis : Serves as a precursor for Pd-catalyzed C–H functionalization in complex molecule synthesis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for higher yields?
Use factorial design to evaluate variables (temperature, catalyst loading, solvent ratio). For example:
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 110 |
| Pd Catalyst (mol%) | 2 | 5 | 4 |
| Reaction Time (h) | 12 | 24 | 18 |
Outcome : Yield increases from 45% to 72% under optimized conditions. Validate via ANOVA () .
Q. How to address contradictions in elemental analysis data from different substituents?
Discrepancies in C/H/N percentages (e.g., calculated vs. observed C: 76.64% vs. 76.89%) may arise from residual solvents or hygroscopicity. Mitigation strategies:
Q. What computational methods are used to study electronic properties?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO/LUMO energies (e.g., HOMO = -5.8 eV, LUMO = -2.3 eV).
- Molecular Dynamics : Simulate π-π stacking interactions (distance ≈ 3.5 Å) in crystal packing .
Q. How to design experiments to explore structure-activity relationships (SAR)?
Q. How to resolve discrepancies in biological activity data?
Contradictory MIC values may stem from assay conditions (e.g., pH, inoculum size). Standardize protocols:
Q. What advanced techniques validate non-covalent interactions in the crystal structure?
- Hirshfeld Surface Analysis : Quantify C–H⋯F contacts (12% of total interactions).
- Docking Studies : Map fluorine’s role in binding to cytochrome P450 (binding energy = -8.2 kcal/mol) .
Q. How to integrate theoretical and experimental approaches in studying this compound?
- Step 1 : Use DFT to predict reactive sites for electrophilic substitution.
- Step 2 : Validate experimentally via regioselective bromination (yield: 85% at C4 position).
- Step 3 : Cross-reference spectroscopic data (e.g., -NMR splitting patterns) with simulated spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
